Selectivity Window: STAT5-IN-1 Exhibits >10-Fold Preference for STAT5β Over Related STAT Family SH2 Domains
STAT5-IN-1 demonstrates a clear selectivity window for the STAT5β isoform over other STAT family SH2 domains and the tyrosine kinase Lck. The compound inhibits STAT5β with an IC50 of 47 μM, whereas its inhibitory activity against STAT1, STAT3, and Lck is >500 μM [1]. This >10-fold selectivity margin is a direct experimental comparator within the same assay panel and distinguishes STAT5-IN-1 from multi-kinase or pan-STAT inhibitors that lack isoform resolution.
| Evidence Dimension | Inhibition of SH2 domain-mediated activity (IC50) |
|---|---|
| Target Compound Data | STAT5β IC50 = 47 μM |
| Comparator Or Baseline | STAT1 IC50 >500 μM; STAT3 IC50 >500 μM; Lck IC50 >500 μM |
| Quantified Difference | Selectivity margin >10.6-fold for STAT5β over STAT1/STAT3/Lck |
| Conditions | Cell-free SH2 domain binding assay using recombinant proteins |
Why This Matters
This selectivity data ensures that observed phenotypic effects in cellular assays can be attributed specifically to STAT5 inhibition rather than confounding activity on STAT1, STAT3, or Lck, which is critical for accurate target validation.
- [1] Müller J, Sperl B, Reindl W, Kiessling A, Berg T. Discovery of chromone-based inhibitors of the transcription factor STAT5. Chembiochem. 2008 Mar 25;9(5):723-7. View Source
